molecular formula C9H9N5O3 B015622 N2,9-Diacetylguanine CAS No. 3056-33-5

N2,9-Diacetylguanine

Cat. No. B015622
CAS RN: 3056-33-5
M. Wt: 235.2 g/mol
InChI Key: GILZZWCROUGLIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Under microwave irradiation, N2,9-Diacetylguanine was synthesized from guanine and acetic anhydride using p-toluenesulfonic acid (p-TsOH) as a catalyst with a yield of 91.5%. The optimal conditions were obtained as follows: n (acetic anhydride)/n (guanine)/n (p-TsOH) = 15/1/0.1, the microwave power 500 W, and reaction time 10 min .


Molecular Structure Analysis

N2,9-Diacetylguanine contains a total of 27 bonds; 18 non-H bonds, 9 multiple bonds, 1 rotatable bond, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, 1 secondary amine (aromatic), and 1 Imidazole .


Chemical Reactions Analysis

The chemical reactions of N2,9-Diacetylguanine are primarily associated with its synthesis. The compound is synthesized from guanine and acetic anhydride under microwave irradiation, using p-toluenesulfonic acid as a catalyst .


Physical And Chemical Properties Analysis

N2,9-Diacetylguanine has the molecular formula C9H9N5O3. It is an off-white solid .

Safety And Hazards

N2,9-Diacetylguanine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, get medical advice/attention .

Future Directions

The applications of N2,9-Diacetylguanine encompass diverse scientific research domains, including studies on enzyme inhibition, DNA-protein binding, and gene expression. Additionally, it serves as a valuable asset in investigating the structure and function of proteins by virtue of its ability to bind to a wide array of proteins .

properties

IUPAC Name

N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILZZWCROUGLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184648
Record name N2,9-Diacetylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,9-Diacetylguanine

CAS RN

3056-33-5
Record name 2,9-Diacetylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3056-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,9-Diacetylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2,9-Diacetylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,9-DIACETYLGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUW2B9YR95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
R Sariri, G Khalili - 2003 - nopr.niscpr.res.in
The aim of this research is to synthesize gancyclovir, a purine anti-viral drug in large scale via simple intermediates. Reaction of guanine 1 with acetic anhydride followed by the …
Number of citations: 5 nopr.niscpr.res.in
MA Madre, RA Zhuk, MY Lidak - Pharmaceutical Chemistry Journal, 1985 - Springer
We studied the silyl method of alkylation of guanine, which up till now has not been widely applied for the synthesis of guanine derivatives, and already when we were carrying out the …
E De Clercq, RT Walker - Progress in medicinal chemistry, 1986 - Elsevier
Publisher Summary This chapter discusses chemotherapeutic agents for herpesvirus infections. Antiviral chemotherapy has come of age and has been revolutionized by the advent of …
H Gao, AK Mitra - Synthesis, 2000 - thieme-connect.com
This review article deals with the synthetic methods of acyclovir, ganciclovir and their prodrugs. Based on the starting materials, three main routes to acyclovir and ganciclovir are …
V Breyer - 2011 - search.proquest.com
Many theories pertaining to the aging process have been hypothesized during the last half century. Most of them focus on the detrimental effects of reactive oxygen species (ROS) that …
MJ Foti - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
H Luo, YK Cheng - QSAR & Combinatorial Science, 2005 - Wiley Online Library
3D Quantitative Structure‐Retention Relationship (QSRR) using comparative molecular field analysis (CoMFA) has been successfully developed for the experimental RPLC retention …
F Yang, K Song, Z Zhang, C Chen, G Wang, J Yao… - Aquaculture, 2021 - Elsevier
Micropterus salmoides rhabdovirus (MSRV) causes a severe lethal infection in largemouth bass fry, resulting in great economic loss. However, there is no effective drug to control this …
HG Brittain - 2018 - books.google.com
Profiles of Drug Substances, Excipients, and Related Methodology, Volume 43 presents comprehensive reviews of drug substances and additional materials, with critical review …
Number of citations: 4 books.google.com
N OH - gabapathway.com
Ganciclovir is a synthetic nucleoside analog of guanine closely related to acyclovir, but has greater activity against cytomegalovirus. It is used for the treatment and suppression of the life…
Number of citations: 0 gabapathway.com

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